molecular formula C18H29N3O7S2 B2917700 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 922121-43-5

3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2917700
CAS RN: 922121-43-5
M. Wt: 463.56
InChI Key: WABYLMIOXBFMMJ-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, also known as Compound X, is a novel small molecule that has garnered significant interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X exerts its therapeutic effects through multiple mechanisms, including the inhibition of various enzymes and the modulation of signaling pathways. One of the primary mechanisms of action of 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X is the inhibition of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X can alter the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X has been shown to have a range of biochemical and physiological effects. In cancer cells, 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X induces apoptosis by activating caspases and disrupting mitochondrial function. In neurons, 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X protects against oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes. In endothelial cells, 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X reduces inflammation by inhibiting the expression of adhesion molecules and cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X for lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X selectively targets HDAC1 and HDAC3, which are enzymes that play a critical role in the regulation of gene expression. However, one of the limitations of 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X is its poor solubility, which can make it difficult to use in certain experimental systems.

Future Directions

There are several future directions for research on 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X. One potential direction is the development of more potent and selective analogs of 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X that can be used in a wider range of experimental systems. Another direction is the investigation of the therapeutic potential of 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X in other disease models, such as autoimmune diseases and metabolic disorders. Additionally, the elucidation of the molecular mechanisms underlying the effects of 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X could provide insights into the regulation of gene expression and the development of new therapeutic strategies.

Synthesis Methods

3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X is a complex molecule that requires a multistep synthesis process. The synthesis of 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2-diaminoethane to form the amide intermediate. The amide intermediate is then reacted with 4-(methylsulfonyl)piperazine to form 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X.

Scientific Research Applications

3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X has been studied for its potential therapeutic applications in various scientific fields. In cancer research, 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative disease research, 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X has been shown to protect neurons from oxidative stress-induced damage. In cardiovascular disease research, 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide X has been shown to reduce inflammation and improve endothelial function.

properties

IUPAC Name

3,4-diethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O7S2/c1-4-27-16-7-6-15(14-17(16)28-5-2)18(22)19-8-13-30(25,26)21-11-9-20(10-12-21)29(3,23)24/h6-7,14H,4-5,8-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABYLMIOXBFMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)S(=O)(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

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